5-BROMO-2-CHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE
Overview
Description
5-BROMO-2-CHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, fluorine, and pyrazole moieties. Its molecular formula is C16H11BrClFN2O, and it has a molecular weight of 397.63 g/mol .
Preparation Methods
The synthesis of 5-BROMO-2-CHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . One practical industrial method starts with dimethyl terephthalate as the raw material and proceeds through six steps to yield the final product with a total yield of 24% . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, boron reagents, and other transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-BROMO-2-CHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BROMO-2-CHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors . It modulates the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and pyrazole-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups . The uniqueness of 5-BROMO-2-CHLORO-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE lies in its combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClFN3O/c18-12-3-6-16(19)15(7-12)17(24)22-14-8-21-23(10-14)9-11-1-4-13(20)5-2-11/h1-8,10H,9H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZUZUDOMFDFPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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